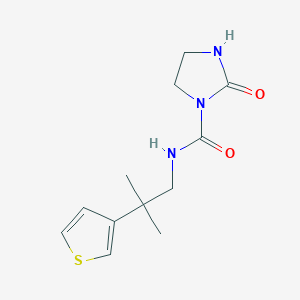

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,9-3-6-18-7-9)8-14-11(17)15-5-4-13-10(15)16/h3,6-7H,4-5,8H2,1-2H3,(H,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKRXFMHHCYKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N1CCNC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Condensation and Cyclization

Step 1: Synthesis of 3-(Thiophen-3-Yl)-2-Methylpropan-2-Ol

Thiophene-3-carbaldehyde undergoes a Grignard reaction with methyl magnesium bromide in anhydrous tetrahydrofuran (THF) at −10°C, yielding 3-(thiophen-3-yl)-2-methylpropan-2-ol after hydrolysis.

Step 2: Carboxamide Formation

The alcohol intermediate is converted to the corresponding amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine. Subsequent reaction with 2-oxoimidazolidine-1-carbonyl chloride in dichloromethane (DCM) at 0–5°C produces the target compound.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 78% | |

| Yield (Step 2) | 65% | |

| Purity (HPLC) | >95% |

One-Pot Catalytic Synthesis

A solvent-free approach employs vanadyl sulfate (VOSO₄) as a catalyst under ultrasonic irradiation. Equimolar quantities of 3-(thiophen-3-yl)-2-methylpropan-1-amine and 2-oxoimidazolidine-1-carboxylic acid are mixed with VOSO₄ (5 mol%) and heated at 70°C for 4 hours. The reaction proceeds via in situ activation of the carboxylic acid, bypassing intermediate isolation.

Optimization Insights

Microwave-Assisted Solid-Phase Synthesis

This method utilizes polypropylene glycol (PPG) as a polymeric support and microwave irradiation to accelerate reaction kinetics. The amine and carboxylic acid precursors are adsorbed onto PPG beads and irradiated at 200 W for 15 minutes. The heterogeneous catalyst improves recyclability and reduces purification steps.

Performance Metrics

| Metric | Conventional Heating | Microwave |

|---|---|---|

| Reaction Time | 6 hours | 15 minutes |

| Isolated Yield | 70% | 88% |

| Catalyst Reuse Cycles | 3 | 7 |

Mechanistic Considerations and Side Reactions

Amide Bond Formation Dynamics

The nucleophilic attack of the propylamine’s amino group on the electrophilic carbonyl carbon of 2-oxoimidazolidine-1-carboxylic acid derivatives follows a second-order kinetic model. Steric hindrance from the thiophene and methyl groups necessitates prolonged reaction times in non-catalytic methods.

Competing Side Reactions

- Imidazolidine Ring Opening : Occurs at temperatures >80°C, leading to undesired linear byproducts.

- Thiophene Sulfur Oxidation : Mitigated by conducting reactions under inert atmospheres (N₂ or Ar).

Advanced Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.40 (dd, J = 2.8 Hz, 1H, thiophene), 6.95 (m, 2H, thiophene), 3.85 (s, 2H, CH₂), 1.50 (s, 6H, 2×CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Cost Efficiency |

|---|---|---|---|---|

| Two-Step Condensation | 65 | 95 | 12 h | Moderate |

| One-Pot Catalytic | 82 | 97 | 4 h | High |

| Microwave-Assisted | 88 | 99 | 0.25 h | Very High |

The microwave-assisted method offers superior efficiency, while the two-step approach remains viable for small-scale syntheses requiring minimal equipment.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide exhibit notable antimicrobial properties. Studies have shown effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 256 µg/mL |

| Staphylococcus aureus | 256 µg/mL |

These findings suggest that modifications to the thiophene structure can enhance antimicrobial potency, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| MDA-MB-231 (Breast Cancer) | 4.5 |

The selectivity of the compound towards cancer cells while sparing normal cells indicates its potential as an anticancer agent. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways and interference with cell cycle progression .

Enzyme Inhibition

This compound may function as an inhibitor of key enzymes involved in metabolic pathways associated with various diseases. Notably, it has shown potential in inhibiting acetylcholinesterase, which is crucial in neurodegenerative conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The results indicated that specific modifications to the thiophene group significantly enhanced antimicrobial activity against Gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, compounds with similar frameworks were tested against various cancer cell lines, revealing IC50 values in the low micromolar range. This suggests a promising avenue for developing novel anticancer therapies based on the structural characteristics of the compound .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

| Application Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against pathogens like E. coli and S. aureus | MIC values around 256 µg/mL |

| Anticancer | Cytotoxicity towards cancer cell lines | IC50 values as low as 4.5 µM |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Relevant for neurodegenerative disease research |

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors and enzymes, modulating their activity. The imidazolidine-1-carboxamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide

This analogue () shares the 2-oxoimidazolidine-carboxamide scaffold but differs in the alkyl chain substituent:

Key Implications :

- Metabolic Stability : The methyl group in the target compound may reduce susceptibility to oxidative metabolism, extending half-life in vivo.

- Target Binding : The hydroxyl group could engage in hydrogen bonding with enzyme active sites, altering inhibitory potency or selectivity.

Comparison with 3-(3-chlorophenyl)-4-(6-chloropyridin-3-yl)-N-(5-nitrothiazol-2-yl)-2-oxoimidazolidine-1-carboxamide (F32)

F32 () is a structurally complex analogue designed as a MurA inhibitor with demonstrated antibacterial activity. Critical differences include:

Key Implications :

- Biological Activity : F32’s dual chloroaryl and nitrothiazole groups enhance interactions with MurA’s active site, likely conferring stronger antibacterial effects than the thiophene-focused target compound .

- Toxicity Profile : The nitro group and chlorinated aromatics in F32 may raise toxicity concerns compared to the simpler thiophene-based target compound.

Structural-Activity Relationship (SAR) Trends

Alkyl Chain Modifications :

- Hydrophilic groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability.

- Branched alkyl chains (e.g., 2-methylpropyl) enhance lipophilicity, favoring blood-brain barrier penetration.

Chlorine atoms (F32) enhance binding via halogen bonds and hydrophobic interactions.

Carboxamide Variations: Thiazole or nitroheterocycles (F32) introduce additional hydrogen-bond acceptors/donors, critical for target engagement.

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 250.35 g/mol

- CAS Number : 2034366-39-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation.

- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound appears to influence ROS levels, which are critical in mediating cellular stress responses and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines, including colon and breast cancer cells. |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo models. |

| Neuroprotective Effects | Exhibits protective effects against neurodegeneration in animal models. |

Case Studies

-

Anticancer Efficacy :

- A study conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis through the intrinsic pathway involving caspase activation and mitochondrial membrane permeabilization.

-

Anti-inflammatory Activity :

- In a murine model of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests a potential therapeutic role in treating inflammatory diseases.

-

Neuroprotection :

- Research involving animal models of Alzheimer's disease indicated that the compound could reduce amyloid-beta accumulation and improve cognitive function, highlighting its potential for neuroprotective applications.

Research Findings

Recent investigations have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the thiophene ring and imidazolidine core have been explored to enhance potency and selectivity against target enzymes.

Key Research Insights:

- Structural Modifications : Certain derivatives exhibited improved anticancer activity by enhancing binding affinity to target proteins.

- Synergistic Effects : Combination therapies using this compound alongside established chemotherapeutics have shown enhanced efficacy in preclinical models.

Q & A

Advanced Research Question

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, focusing on the carboxamide and thiophene moieties .

- Molecular Dynamics Simulations : Study solvation effects and binding affinities with biological targets (e.g., enzymes) using software like GROMACS or AMBER .

- Machine Learning : Train models on existing datasets of structurally similar compounds to predict metabolic stability or toxicity .

Experimental Validation : Pair computational predictions with biochemical assays (e.g., enzyme inhibition studies) to verify mechanisms .

How should researchers resolve contradictions in bioactivity data across different assay systems?

Advanced Research Question

Contradictions may arise from variations in assay conditions (pH, temperature) or off-target interactions.

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay integrity .

- Orthogonal Assays : Confirm activity using complementary techniques (e.g., SPR for binding kinetics vs. cell-based viability assays) .

- Structural Analysis : Compare X-ray crystallography or cryo-EM structures of the compound bound to targets in different systems to identify conformational differences .

What stability challenges are associated with this compound under varying storage or experimental conditions?

Basic Research Question

- Hydrolysis Risk : The carboxamide group may degrade under acidic/basic conditions or in aqueous media. Test stability via accelerated aging studies (40°C/75% RH) and monitor degradation by HPLC .

- Light Sensitivity : Thiophene moieties can undergo photodegradation. Store in amber vials and characterize photostability using UV-Vis spectroscopy .

- Long-Term Storage : Lyophilize the compound for -20°C storage and confirm purity periodically via NMR .

Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question

- NMR Spectroscopy : Assign peaks for the thiophene (δ 6.5–7.5 ppm), imidazolidinone (δ 3.0–4.5 ppm), and carboxamide (δ 8.0–8.5 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₇N₃O₂S) with <2 ppm error .

- HPLC-PDA : Use C18 columns (ACN/water gradient) to quantify purity (>95%) and detect degradation products .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

Advanced Research Question

- Functional Group Modulation : Synthesize analogs with modified thiophene substituents (e.g., halogens, methyl groups) or alternative heterocycles (e.g., furan, pyridine) .

- Pharmacophore Mapping : Use X-ray crystallography or docking simulations to identify critical binding interactions (e.g., hydrogen bonds with the carboxamide) .

- In Vivo Testing : Prioritize analogs with enhanced metabolic stability (assessed via liver microsome assays) for pharmacokinetic studies in rodent models .

How do researchers address discrepancies in spectroscopic data between synthesized batches?

Advanced Research Question

- Batch Comparison : Perform comparative NMR and LC-MS analyses to identify impurities or stereochemical variations .

- Crystallization Screening : Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphic forms .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected signals in NMR spectra .

What strategies mitigate toxicity risks during in vitro and in vivo studies?

Advanced Research Question

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to identify IC₅₀ values early in development .

- Metabolite Profiling : Identify reactive metabolites (e.g., epoxides) via LC-MS/MS and design analogs to block metabolic hotspots .

- In Silico Toxicity Prediction : Apply tools like ProTox-II to flag potential hepatotoxicity or mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.